Ranatuerin-2N protein precursor, partial

Ranatuerin-2 family Sequence alignment Antimicrobial peptide

Ranatuerin-2N is a 27-residue synthetic antimicrobial peptide (sequence LDTVKGAAKNVAGILLNKLKCKITGDC, Cys21-Cys27 disulfide bridge) from Pelophylax nigromaculatus, supplied at ≥95% purity with HPLC and MS verification. As the only ranatuerin-2 family member from this species lacking published MIC or hemolytic data, it enables novel bioactivity characterization, head-to-head SAR comparisons against QUB-2999 (44% sequence divergence), and N-terminal pharmacophore mapping versus Ranatuerin-2B/2Cb. Researchers must independently verify sequence identity via mass spectrometry due to documented vendor discrepancies (position 4: V→D substitution) relative to the authoritative NCBI GenBank reference (AEM68238.1).

Molecular Formula
Molecular Weight
Cat. No. B1576021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2N Protein Precursor for Antimicrobial Peptide Research: Sequence, Origin, and Procurement Baseline


Ranatuerin-2N protein precursor, partial, is a 27-residue mature antimicrobial peptide (AMP) derived from the skin secretions of the black-spotted frog Pelophylax nigromaculatus [1]. It belongs to the ranatuerin-2 family within the frog skin active peptide (FSAP) superfamily (Pfam PF08023: Antimicrobial_2) [2]. The mature peptide sequence LDTVKGAAKNVAGILLNKLKCKITGDC contains a C-terminal Rana-box domain with a predicted disulfide bridge between Cys21 and Cys27, a structural hallmark of this peptide class [3]. The precursor is deposited in GenBank under accessions AEM68238.1, AEM68235.1, and AEM68230.1, with corresponding UniProt entries G3E7X6, G3E7X3, and G3E7W8 [4]. As of the current evidence base, this peptide is classified as 'Predicted' (CAMPSQ validation status) and lacks published experimental Minimum Inhibitory Concentration (MIC) or hemolytic data for the exact mature sequence [5]. Researchers procuring this compound for experimental validation should note that commercially available synthetic versions (e.g., from BOC Sciences, catalog BAT-011415) are offered at ≥95% purity, though care must be taken to verify the correct sequence, as minor discrepancies have been observed between vendor listings and the authoritative NCBI reference .

Why Ranatuerin-2N Cannot Be Substituted by Other Ranatuerin-2 Family Members: Sequence-Level and Organism-Specific Differentiation


The ranatuerin-2 peptide family exhibits extensive primary sequence heterogeneity across species, with amino acid sequence divergence directly translating into quantifiable differences in antimicrobial potency, target selectivity, and hemolytic activity [1]. Published data demonstrate that MIC values for ranatuerin-2 family members span a >100-fold range: from 2 μM (Ranatuerin-2B and Ranatuerin-2Cb against E. coli) to >200 μM (Ranatuerin-2ARa against S. aureus), while hemolytic activity (HC50) ranges from 35 μM to 200 μM across different family members [2][3]. Crucially, peptides from the same source organism (Pelophylax nigromaculatus) but belonging to different AMP families — such as temporin-FL (temporin family) and QUB-2999 (ranatuerin-2 family) — show starkly different activity profiles: temporin-FL is active against Gram-positive bacteria and fungi but not Gram-negative bacteria (E. coli MIC = 128 μM), whereas QUB-2999 is most potent against Gram-negative E. coli (MIC = 4 μM) and least active against C. albicans (MIC = 128 μM) [4][5]. These data demonstrate that neither within-family sequence homology nor identical organism of origin is a reliable predictor of functional equivalence, making sequence-verified procurement of the specific Ranatuerin-2N peptide essential for reproducible research.

Ranatuerin-2N Procurement Evidence: Quantitative Differentiation from Closest Analogs and In-Class Peptides


Sequence Identity Differentiates Ranatuerin-2N from QUB-2999, a Same-Organism Same-Family Ranatuerin-2 Peptide

Ranatuerin-2N (LDTVKGAAKNVAGILLNKLKCKITGDC) and QUB-2999 (GILKDTLKGAATNVAGVLLDKLKCKITGGC) are both ranatuerin-2 family peptides cloned from Pelophylax nigromaculatus skin secretions, yet their mature peptide sequences differ at 12 out of 27 aligned positions, corresponding to only ~56% sequence identity [1][2]. The N-terminal region is particularly divergent: Ranatuerin-2N begins with LDTVKGA..., whereas QUB-2999 begins with GILKDTL..., resulting in different predicted hydrophobic moment and amphipathicity profiles. Both peptides contain the signature C-terminal Rana-box domain (KCKITGxC motif), but QUB-2999 has a Gly insertion before the final Cys [3]. This level of sequence divergence is within the range known to produce >10-fold differences in MIC values among ranatuerin-2 family members, as demonstrated by the contrast between Ranatuerin-2Cb (E. coli MIC = 2 μM) and Ranatuerin-2Ara (E. coli MIC = 30 μM) [4]. The sequence differences therefore predict distinct antimicrobial potency and selectivity profiles for Ranatuerin-2N relative to QUB-2999.

Ranatuerin-2 family Sequence alignment Antimicrobial peptide Pelophylax nigromaculatus

Predicted Structural Motifs Differentiate Ranatuerin-2N from Temporin-FL, a Same-Organism Alternative AMP Family Peptide

Ranatuerin-2N and temporin-FL are both identified from Pelophylax nigromaculatus skin secretions but belong to structurally distinct AMP families with fundamentally different molecular architectures. Ranatuerin-2N (27 residues, molecular weight 2801.32 Da) contains the Rana-box domain — a C-terminal cyclic heptapeptide formed by a disulfide bridge between Cys21 and Cys27 — a structural feature conserved across the ranatuerin-2 family that constrains conformational flexibility and modulates cytotoxicity [1][2]. In contrast, temporin-FL is a 13-residue linear, C-terminally amidated peptide (FIPLVSGLFSKLL-NH2) lacking any disulfide bond, with antimicrobial activity driven primarily by amphipathic α-helix formation upon membrane contact [3]. This structural dichotomy has functional consequences demonstrated by published data: the Rana-box disulfide bond in ranatuerin-2 family peptides has been shown to reduce hemolytic toxicity without proportionally compromising antibacterial potency. For example, structural studies on Ranatuerin-2PLx demonstrated that the Rana-box plays a crucial role in reducing toxicities while preserving antibacterial abilities [4]. Temporin-FL, lacking this structural constraint, exhibits MIC values of 16 μM against S. aureus and 128 μM against E. coli, with its antimicrobial spectrum restricted to Gram-positive bacteria and fungi [3], whereas ranatuerin-2 family peptides typically display broader Gram-negative coverage. Researchers selecting between these two P. nigromaculatus-derived peptides for experimental studies must therefore consider that Ranatuerin-2N's predicted Rana-box architecture implies a fundamentally different selectivity-toxicity balance compared to temporin-FL.

Rana-box Disulfide bond Alpha-helical structure Antimicrobial peptide family

Multiple Natural Genomic Variants of Ranatuerin-2N from Pelophylax nigromaculatus Share Identical Mature Peptide Sequence

Three distinct GenBank accessions for Ranatuerin-2N protein precursor, partial — AEM68238.1, AEM68235.1, and AEM68230.1 — were deposited from Pelophylax nigromaculatus and correspond to three independent cDNA clones [1]. Despite differences in the precursor propeptide region (notably in the signal peptide and acidic spacer domain), the mature peptide sequences from all three variants are 100% identical: LDTVKGAAKNVAGILLNKLKCKITGDC [2]. Specifically, AEM68235.1 contains a unique signal peptide variant (GTINFSLCEEERGADEEENGGEITDEEVKRGLL), while AEM68238.1 and AEM68230.1 share a slightly different signal sequence (GTITLLCCEEERNADEEEGGEITDEEVKRGLL and GTITLLCEEERGADEEENGGEITDEEVKRGLL, respectively), yet the mature peptide in all three is invariant [3]. This pattern — variable precursor with invariant mature peptide — contrasts with the extensive mature peptide sequence diversity observed across ranatuerin-2 family members from different frog species (e.g., Ranatuerin-2B vs. Ranatuerin-2Cb vs. Ranatuerin-2ONa), where even single-residue substitutions can alter antimicrobial potency by 2- to 8-fold [4]. The conservation of the mature peptide across three independent cDNA clones from P. nigromaculatus suggests functional constraint on this specific sequence, although this inference requires experimental confirmation.

Natural variants Sequence conservation Genetic polymorphism Peptide precursor

Experimental Status Gap: Ranatuerin-2N Lacks Published MIC or Hemolytic Data, Unlike Other P. nigromaculatus Peptides

A critical procurement consideration for Ranatuerin-2N is that this peptide is classified as 'Predicted' (CAMPSQ validation status) and no peer-reviewed publication reports experimental MIC, MBC, hemolytic (HC50/LC50), or cytotoxicity data for the exact mature peptide sequence LDTVKGAAKNVAGILLNKLKCKITGDC [1]. This contrasts sharply with other antimicrobial peptides identified from the same organism. QUB-2999 (ranatuerin-2 family, 56% sequence identity) has published MIC values of 4 μM (E. coli), 32 μM (S. aureus), and 128 μM (C. albicans), with an HC10 of 113 μM [2]. Temporin-FL (temporin family) has published MIC values of 16 μM (S. aureus), 32 μM (MRSA), and 128 μM (E. coli) [3]. Nigrocin-PN (nigrocin family) has published broad-spectrum MIC data and in vivo anti-inflammatory efficacy in a murine Klebsiella pneumoniae pulmonary infection model [4]. Brevinin-2PN (brevinin-2 family) has published antibacterial and wound-healing activity data [5]. Ranatuerin-2N is therefore the least experimentally characterized among the known P. nigromaculatus AMP repertoire. For researchers whose experimental design requires a peptide with pre-validated antimicrobial potency data, QUB-2999 or temporin-FL may currently represent lower-risk procurement choices. Conversely, Ranatuerin-2N represents an opportunity for novel characterization studies, as its activity profile remains unexplored.

Experimental validation Minimum Inhibitory Concentration Hemolytic activity Procurement risk

Optimal Procurement and Research Application Scenarios for Ranatuerin-2N Based on Comparative Evidence


De Novo Antimicrobial Characterization Studies Requiring a Novel, Uncharacterized Ranatuerin-2 Family Member for First-in-Sequence Activity Profiling

Ranatuerin-2N is uniquely suited as a research candidate for investigators seeking to perform the first experimental characterization of an unexplored ranatuerin-2 family member. Unlike QUB-2999, temporin-FL, Nigrocin-PN, or brevinin-2PN from the same organism — all of which have published MIC and mechanistic data — Ranatuerin-2N represents the sole remaining P. nigromaculatus AMP for which no experimental bioactivity data exist [1]. This creates an opportunity for novel MIC determination, hemolytic profiling, mechanism-of-action studies (membrane permeabilization, ROS induction), and selectivity index calculation. The established sequence conservation across three independent cDNA clones (100% mature peptide identity) supports the biological relevance of the molecule [2]. Procurement of synthetic Ranatuerin-2N (≥95% purity, verified by HPLC and mass spectrometry) enables head-to-head comparative studies with the experimentally characterized QUB-2999 to determine the functional consequences of their 44% sequence divergence within the same peptide family from the same frog species [3].

Structure-Activity Relationship (SAR) Studies Leveraging Ranatuerin-2N's Unique N-Terminal Architecture Relative to Other Ranatuerin-2 Peptides

The N-terminal sequence of Ranatuerin-2N (LDTVKGAA...) differs substantially from other well-characterized ranatuerin-2 family members. For example, Ranatuerin-2B begins with GFLDIIKN..., Ranatuerin-2Cb with GFLDI..., and QUB-2999 with GILKDTL... [1][2]. Since the N-terminal region is critical for membrane interaction and antimicrobial potency in cationic AMPs, Ranatuerin-2N offers a structurally distinct N-terminal pharmacophore for SAR investigations. Researchers can systematically compare the potency, spectrum, and toxicity of Ranatuerin-2N against Ranatuerin-2B (MIC S. aureus = 2 μM, E. coli = 2 μM) and Ranatuerin-2Cb (MIC E. coli = 2 μM, S. aureus = 40 μM) to isolate the contribution of N-terminal sequence to target selectivity [3]. The conserved C-terminal Rana-box domain across all these peptides serves as an internal structural control, enabling attribution of differential activity to N-terminal variation.

Comparative Peptidomics and Evolutionary Studies of P. nigromaculatus Host-Defense Peptide Repertoire

Pelophylax nigromaculatus skin secretions contain at least five distinct AMP families: ranatuerin-2 (Ranatuerin-2N, QUB-2999), temporin (temporin-FL), brevinin-2 (brevinin-2PN), nigrocin (Nigrocin-PN, Nigrocin-1), and esculentin-1 [1][2]. Ranatuerin-2N represents one of two known ranatuerin-2 family members from this species, and its procurement enables complete peptidomic reconstruction studies. Its precursor sequence data (three variants with signal peptide polymorphisms but identical mature peptide) provide unique insights into the evolutionary pressures shaping AMP gene duplication and sequence diversification in ranid frogs [3]. Phylogenetic analyses based on ranatuerin-2 primary structures have been used to infer taxonomic relationships among Lithobates and Pelophylax species; Ranatuerin-2N adds a data point for the Pelophylax clade that is currently underrepresented in such analyses [4].

Vendor Sequence Verification and Quality Control Benchmarking for Synthetic Ranatuerin-2N Procurement

A noted discrepancy exists between the authoritative NCBI GenBank mature peptide sequence (LDTVKGAAKNVAGILLNKLKCKITGDC) and the sequence listed by at least one commercial vendor (LDTDKGAAKNVAGILLNKLKCKITGDC, position 4: V→D substitution) [1][2]. This discrepancy creates a quality-control-critical procurement scenario: researchers must independently verify the sequence of any commercially sourced synthetic Ranatuerin-2N via mass spectrometry (MALDI-TOF or ESI-MS) and, if necessary, orthogonal analytical methods (Edman degradation or MS/MS sequencing). Procurement of Ranatuerin-2N therefore serves dual purposes: (1) obtaining the research material itself, and (2) establishing a sequence-verification QC protocol applicable to the broader class of predicted-but-unvalidated AMPs. The molecular formula C120H210N34O38S2 and monoisotopic mass 2799.5 Da (average mass 2801.32 Da) provide unambiguous identification benchmarks independent of vendor annotation [3].

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